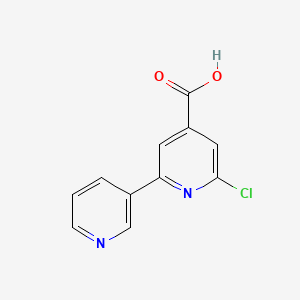
5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one: is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a butan-2-yl substituent, and a chloro group attached to a dihydropyridazinone ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The butan-2-yl and chloro groups are introduced through alkylation and halogenation reactions, respectively. These reactions are typically carried out using alkyl halides and chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated hydrocarbons.
Substitution: Amino, thio, or alkoxy derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry:
Agriculture: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 5-Amino-2-(butan-2-yl)-4-chloro-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved include disruption of metabolic processes and interference with cellular signaling pathways.
類似化合物との比較
- 5-Amino-2-(methyl)-4-chloro-2,3-dihydropyridazin-3-one
- 5-Amino-2-(ethyl)-4-chloro-2,3-dihydropyridazin-3-one
- 5-Amino-2-(propyl)-4-chloro-2,3-dihydropyridazin-3-one
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl substituent (butan-2-yl vs. methyl, ethyl, or propyl).
- Chemical Properties: The presence of different alkyl groups can influence the compound’s solubility, reactivity, and stability.
- Biological Activity: Variations in the alkyl group can affect the compound’s binding affinity to molecular targets, thereby altering its biological activity and therapeutic potential.
特性
分子式 |
C8H12ClN3O |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
5-amino-2-butan-2-yl-4-chloropyridazin-3-one |
InChI |
InChI=1S/C8H12ClN3O/c1-3-5(2)12-8(13)7(9)6(10)4-11-12/h4-5H,3,10H2,1-2H3 |
InChIキー |
YUIARDYEMZHNAN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N1C(=O)C(=C(C=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)

![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)



